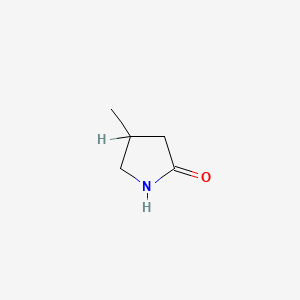

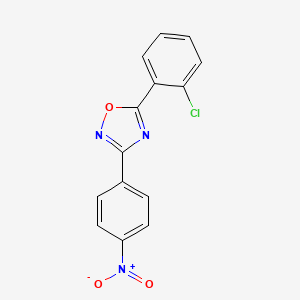

![molecular formula C11H6F3NO2 B1348730 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione CAS No. 34520-59-7](/img/structure/B1348730.png)

1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trifluoromethylphenyl compounds are widely used in the development of pharmaceutical and agrochemical compounds due to their unique physical-chemical properties . They are known to have diverse biological activities .

Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds is characterized by the presence of a fluorine atom and a pyridine in their structure . These compounds often contain three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

Trifluoromethylphenyl compounds can participate in various chemical reactions. For example, they can serve as precursors to alkyl radicals generated under light-mediated, redox-neutral, and catalyst-free conditions for use in the Minisci alkylation of aromatics .Physical And Chemical Properties Analysis

Trifluoromethylphenyl compounds have distinctive physical-chemical properties. For example, they have a density of 1.2±0.1 g/cm3, a boiling point of 252.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Applications De Recherche Scientifique

1. Specific Scientific Field The research is conducted in the field of Organic Chemistry, specifically in the synthesis of trifluoromethylated compounds .

3. Methods of Application or Experimental Procedures The compound is prepared from 2-bromo-3,3,3-trifluoroprop-1-ene in two steps. It then undergoes double alkylation with active methylene compounds in dimethyl sulfoxide or ethyl acetate, in an open vessel at room temperature .

4. Results or Outcomes The procedure provides the corresponding trifluoromethylated cyclopropane derivatives in excellent yields .

1. Pharmaceutical and Agrochemical Products Trifluoromethyl groups are incorporated into more than 20% of pharmaceutical and agrochemical products . This is due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .

2. Material Science Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification . Trifluoromethylated compounds could potentially be used in these applications.

3. Protection of Crops Trifluoromethylpyridine (TFMP) derivatives, which are similar to “1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione”, are used in the protection of crops from pests .

1. Pharmaceutical and Agrochemical Products Trifluoromethyl groups are incorporated into more than 20% of pharmaceutical and agrochemical products . This is due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .

2. Material Science Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification . Trifluoromethylated compounds could potentially be used in these applications.

3. Protection of Crops Trifluoromethylpyridine (TFMP) derivatives, which are similar to “1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione”, are used in the protection of crops from pests .

Safety And Hazards

Propriétés

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-2-4-8(7)15-9(16)5-6-10(15)17/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJBEIFRRVXFFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351412 |

Source

|

| Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |

CAS RN |

34520-59-7 |

Source

|

| Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1348658.png)

![Ethyl 5,5-dimethyl-2-(2-methylprop-2-enoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B1348662.png)

![[5-(3,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B1348664.png)

![2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B1348675.png)

![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)

![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)

![4-Chloro-6-methyl-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene](/img/structure/B1348693.png)